1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one
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Overview
Description
1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one typically involves the reaction of 2-amino-5-bromo-4-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one
- 1-(2-Amino-5-chloro-4-bromophenyl)propan-1-one
- 1-(2-Amino-4-chloro-5-bromophenyl)propan-1-one
Uniqueness
1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one is unique due to its specific arrangement of substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(2-amino-5-bromo-4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
FBEYXOLNIIPXRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1N)Cl)Br |
Origin of Product |
United States |
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